tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate” is a chemical compound with the CAS Number: 1221818-32-1 . Its molecular weight is 276.17 . It is stored in a dry, sealed environment at 2-8°C .
Synthesis Analysis
A general approach to synthesize 3-azabicyclo[3.1.1]heptanes, which could be considered as saturated analogues of pyridine, was developed by reducing spirocyclic oxetanyl nitriles . This transformation was studied for its mechanism, scope, and scalability .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-6-7-4-5-8(13)9(7)12/h7-9H,4-6H2,1-3H3 .Chemical Reactions Analysis
The core of this compound was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .Physical And Chemical Properties Analysis
This compound has a molecular weight of 276.17 . It is a solid or liquid at room temperature . The storage temperature is normal, and it is stored in a sealed, dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Scalable Synthesis Routes
Researchers have developed scalable synthesis routes for enantiomerically pure derivatives of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate, demonstrating improvements in yield and efficiency over previous methods. For instance, an efficient scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate was described, highlighting significant advancements by utilizing a novel approach starting from commercially available chiral lactone (Maton et al., 2010).
Development of Novel Compounds
The compound has been used in the development of novel compounds with potential pharmacological activities. For example, the synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines involved regioselective ring-opening of a related N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, serving as a new scaffold for the preparation of substituted piperidines (Harmsen et al., 2011).
Exploration of Chemical Reactions
Research into exploration of chemical reactions has led to the discovery of methods for synthesizing enantiomerically pure cis‐1,2‐Cyclohexanediamine Derivatives and conformationally rigid 7‐Azabicyclo[2.2.1]heptan‐2‐amines, utilizing tert-butyl 2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate as a starting material (Pandey et al., 2013).
Novel Synthetic Approaches
Further research has led to novel synthetic approaches for derivatives of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate. For example, the synthesis of piperidine derivatives fused to a tetrahydrofuran ring showcased innovative methods for intramolecular nucleophilic opening of the oxirane ring in related compounds (Moskalenko & Boev, 2014).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-6-7-4-5-8(13)9(7)12/h7-9H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSRTTBTCLSPDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678040 |
Source
|
Record name | tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate | |
CAS RN |
1221818-32-1 |
Source
|
Record name | 1,1-Dimethylethyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221818-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.